6-Oxa-8-azaspiro[3.5]nonane-2,7-dione
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Overview
Description
6-Oxa-8-azaspiro[35]nonane-2,7-dione is a spirocyclic compound characterized by its unique structure, which includes both an oxane (oxygen-containing) and an azaspiro (nitrogen-containing) ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-8-azaspiro[3.5]nonane-2,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic anhydride, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-8-azaspiro[3.5]nonane-2,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of N-alkylated spirocyclic compounds.
Scientific Research Applications
6-Oxa-8-azaspiro[3.5]nonane-2,7-dione has several applications in scientific research:
Medicinal Chemistry: It is explored as a scaffold for the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving spirocyclic compounds.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Oxa-8-azaspiro[3.5]nonane-2,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-6-azaspiro[3.5]nonane
- 2-Oxa-7-azaspiro[3.5]nonane
- 6-Oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione
Uniqueness
6-Oxa-8-azaspiro[3.5]nonane-2,7-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
6-oxa-8-azaspiro[3.5]nonane-2,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5-1-7(2-5)3-8-6(10)11-4-7/h1-4H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUVXBSGEJDGFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12CNC(=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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